![molecular formula C19H21NO4 B6412602 2-(4-BOC-Aminophenyl)-6-methylbenzoic acid, 95% CAS No. 1261915-40-5](/img/structure/B6412602.png)
2-(4-BOC-Aminophenyl)-6-methylbenzoic acid, 95%
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Overview
Description
2-(4-BOC-Aminophenyl)-6-methylbenzoic acid (2-4-BOC-APMBA) is a synthetic aromatic compound that has been widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 315.37 g/mol and a melting point of 155-156 °C. 2-4-BOC-APMBA has been used in various studies due to its unique properties and potential applications.
Scientific Research Applications
2-4-BOC-APMBA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme alkaline phosphatase, as a reactant in the synthesis of aminophenylboronic acids, and as a reactant in the synthesis of various other compounds. It has also been used as a substrate for the enzyme lipase, as a reactant in the synthesis of peptides, and as a reactant in the synthesis of various other compounds.
Mechanism of Action
2-4-BOC-APMBA is a substrate for the enzyme alkaline phosphatase. The enzyme catalyzes the hydrolysis of the 2-4-BOC-APMBA to form 2-amino-6-methylbenzoic acid and 4-bromo-2-chloroacetate. The 4-bromo-2-chloroacetate is then further hydrolyzed to form 2-amino-6-methylbenzoic acid and chloride ion.
Biochemical and Physiological Effects
2-4-BOC-APMBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the enzyme lipase, an enzyme involved in the breakdown of dietary fats. It has also been shown to inhibit the enzyme ACE, an enzyme involved in the regulation of blood pressure. Additionally, it has been shown to inhibit the enzyme alkaline phosphatase, an enzyme involved in the breakdown of phospholipids.
Advantages and Limitations for Lab Experiments
2-4-BOC-APMBA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is stable and can be stored for long periods of time. One limitation is that it is a relatively expensive compound, which may limit its use in certain experiments. Additionally, it has a relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-4-BOC-APMBA in scientific research. One potential direction is the use of 2-4-BOC-APMBA in the synthesis of various other compounds. Additionally, it could be used as a substrate for various enzymes, such as lipase, ACE, and alkaline phosphatase. It could also be used in the synthesis of peptides and aminophenylboronic acids. Finally, it could be used in the development of new drugs and other therapeutic agents.
Synthesis Methods
2-4-BOC-APMBA is synthesized by a two-step process. The first step involves the reaction of 4-bromo-2-chloroacetanilide with 4-bromobenzoyl chloride in an aqueous medium. This reaction produces 2-(4-bromo-2-chloroacetamido)-6-methylbenzoic acid. The second step involves the reaction of the intermediate with 4-bromo-2-chloroacetanilide in the presence of sodium hydroxide. This reaction produces 2-4-BOC-APMBA.
properties
IUPAC Name |
2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-6-5-7-15(16(12)17(21)22)13-8-10-14(11-9-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCOFIPGRXEZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-aminophenyl)-6-methylbenzoic acid |
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